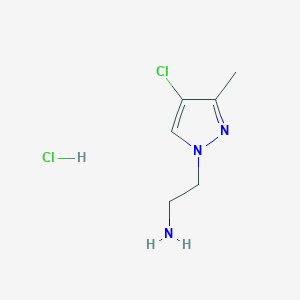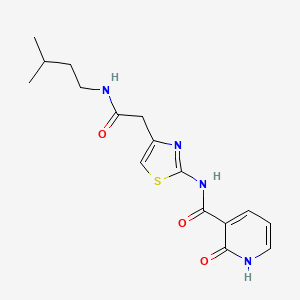![molecular formula C23H26F3N3O2 B2417964 4-Phenyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]oxane-4-carboxamide CAS No. 1396812-47-7](/img/structure/B2417964.png)
4-Phenyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]oxane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]oxane-4-carboxamide is a useful research compound. Its molecular formula is C23H26F3N3O2 and its molecular weight is 433.475. The purity is usually 95%.
BenchChem offers high-quality 4-Phenyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]oxane-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]oxane-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of derivatives structurally related to the compound involves multi-step reaction sequences. For instance, a series of compounds were synthesized via a complex process involving the condensation of ethyl acetoacetate, various aldehydes, and ammonia, followed by a series of transformations to yield the final products. These products were characterized by elemental analysis, infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry, confirming their structures and providing a basis for further studies on their applications (Dangi et al., 2010).
Potential Antimicrobial Applications
Research into the antimicrobial properties of quinazoline derivatives has shown promising results. For example, a series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides were synthesized and screened for in vitro antibacterial and antifungal activities. The compounds demonstrated activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Desai et al., 2011).
Reaction Mechanisms and Catalysis
The study of reaction mechanisms involving tertiary carboxamides highlights the synthesis of 1-acyloxyiminium salts and 1-acyloxyenamines. These compounds were obtained by acylating tertiary carboxamides with benzoyl or acetyl chloride in the presence of silver trifluoromethanesulfonate. This research provides insights into the reactivity and potential catalytic applications of compounds related to the structural framework of the compound (Bottomley & Boyd, 1980).
Regioselectivity in Chemical Synthesis
The regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, closely related to the structural motif of the compound, was investigated. This study employed density functional theory (DFT) methods to explore the acid/base behavior and potential reaction pathways, offering valuable insights into the selective synthesis of complex organic molecules (Batalha et al., 2019).
Mechanism of Action
Target of Action
The primary target of this compound is the Werner (WRN) helicase . WRN helicase plays a crucial role in DNA repair and replication, and its inhibition can lead to genomic instability, a key hallmark of cancer .
Mode of Action
The compound interacts with its target, the WRN helicase, by binding to its active site . This binding inhibits the helicase activity of WRN, preventing it from unwinding DNA and disrupting the DNA repair and replication processes . This disruption can lead to cell death, particularly in cancer cells that rely heavily on these processes for survival and proliferation .
Biochemical Pathways
The inhibition of WRN helicase affects several biochemical pathways related to DNA repair and replication. These include the base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) pathways . The disruption of these pathways leads to the accumulation of DNA damage and genomic instability, promoting cell death .
Pharmacokinetics
Similar compounds have been shown to exhibit potent analgesic efficacy and a duration of action ranging from ultrashort to long . This suggests that the compound may have good bioavailability and a favorable pharmacokinetic profile.
Result of Action
The result of the compound’s action is the induction of cell death, particularly in cancer cells. By inhibiting WRN helicase and disrupting DNA repair and replication processes, the compound promotes the accumulation of DNA damage and genomic instability . This leads to cell death and can inhibit the growth and proliferation of cancer cells .
properties
IUPAC Name |
4-phenyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F3N3O2/c24-23(25,26)20-17-8-4-5-9-18(17)28-19(29-20)10-13-27-21(30)22(11-14-31-15-12-22)16-6-2-1-3-7-16/h1-3,6-7H,4-5,8-15H2,(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHLSSWASMZXGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3(CCOCC3)C4=CC=CC=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(benzo[d][1,3]dioxol-5-yl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2417882.png)


![2-[(Dimethylsulfamoylamino)methyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B2417891.png)
![1-[(2-fluorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2417892.png)
![3,3-Dimethyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one](/img/structure/B2417893.png)

![6-O-Ethyl 3-O-methyl 7,8-dihydro-5H-pyrido[4,3-c]pyridazine-3,6-dicarboxylate](/img/structure/B2417896.png)
![4-(Difluoromethyl)-2-isopropyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2417898.png)
![4-acetyl-N-(benzo[d]thiazol-6-yl)benzamide](/img/structure/B2417899.png)
![[1-(2-Methoxyphenyl)cyclobutyl]methanamine](/img/structure/B2417900.png)
![3-(furan-2-ylmethyl)-2-isopropyl-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2417901.png)

